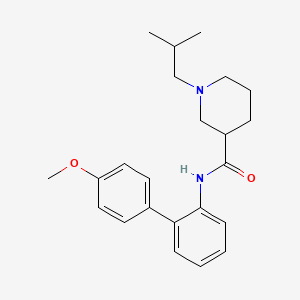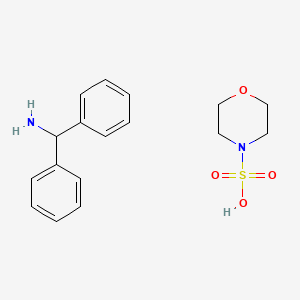
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound is known to bind with high affinity to the CB2 receptor, which is found primarily in immune cells and tissues. The CB2 receptor is known to play a role in modulating immune responses, inflammation, and pain perception. In recent years, there has been increasing interest in the potential therapeutic applications of CB2 receptor agonists, including A-836,339.
作用机制
The mechanism of action of 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves its binding to the CB2 receptor, which is found primarily in immune cells and tissues. Activation of the CB2 receptor has been shown to modulate immune responses, inflammation, and pain perception. This compound has been shown to have high affinity for the CB2 receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including modulation of immune responses, inflammation, and pain perception. Activation of the CB2 receptor by this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. This compound has also been shown to reduce pain perception in animal models of neuropathic and inflammatory pain.
实验室实验的优点和局限性
One advantage of using 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide in lab experiments is its high affinity for the CB2 receptor, which may allow for more precise modulation of immune responses, inflammation, and pain perception. However, one limitation of using this compound is its potential to interact with other receptors or signaling pathways, which may complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide and other CB2 receptor agonists. One area of research could focus on the development of more selective CB2 receptor agonists, which may have fewer off-target effects. Another area of research could focus on the potential therapeutic applications of CB2 receptor agonists in the treatment of other conditions, such as autoimmune diseases or cancer. Additionally, research could focus on the development of novel delivery methods for CB2 receptor agonists, such as targeted nanoparticles or liposomes.
合成方法
The synthesis of 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with piperidine and phosgene to form the final compound, this compound. The synthesis of this compound has been described in several publications, including a patent application filed by Abbott Laboratories in 2006.
科学研究应用
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been the subject of several scientific studies investigating its potential therapeutic applications. One area of research has focused on the use of CB2 receptor agonists for the treatment of inflammatory and neuropathic pain. A study published in the Journal of Pharmacology and Experimental Therapeutics in 2010 found that this compound was effective in reducing pain in a mouse model of neuropathic pain. Another study published in the European Journal of Pharmacology in 2013 found that this compound was effective in reducing inflammation and pain in a rat model of arthritis.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(2-methylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)15-25-14-6-7-19(16-25)23(26)24-22-9-5-4-8-21(22)18-10-12-20(27-3)13-11-18/h4-5,8-13,17,19H,6-7,14-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCJFCJEVWVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)
![2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B6133758.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 1-naphthoate](/img/structure/B6133766.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6133784.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B6133791.png)
![1-[1-({1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B6133820.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)
